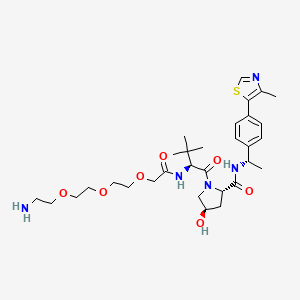
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is an organic compound characterized by the presence of a tert-butylsulfanyl group, a nitro group, and an oxime functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps:
Oximation: The aldehyde group is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The oxime group can be oxidized to a nitrile oxide under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as thiols, amines, or halides.
Oxidation: Oxidizing agents like peracids or hypervalent iodine compounds.
Major Products
Reduction: 4-(Tert-butylsulfanyl)-3-aminobenzenecarbaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde nitrile oxide.
科学的研究の応用
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds with biological molecules, while the nitro and tert-butylsulfanyl groups can participate in redox reactions and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Tert-butylsulfanyl)benzaldehyde: Lacks the nitro and oxime groups, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde oxime: Lacks the tert-butylsulfanyl group, resulting in different hydrophobic properties and reactivity.
4-(Tert-butylsulfanyl)-3-aminobenzenecarbaldehyde oxime: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and biological interactions. This makes it a valuable compound for research and development in multiple scientific disciplines.
特性
IUPAC Name |
(NE)-N-[(4-tert-butylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)17-10-5-4-8(7-12-14)6-9(10)13(15)16/h4-7,14H,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBOQGPFOAQQJY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)C=NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)/C=N/O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2885065.png)


![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)

![6-acetyl-2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)
![1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2885086.png)
